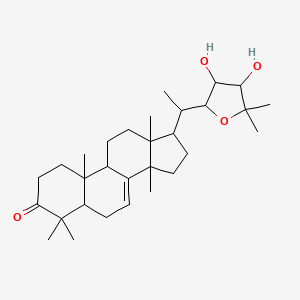

(13alpha,14beta,17alpha,20R)-22,25-Epoxy-23,24-dihydroxy-5alpha-lanost-7-en-3-one

Descripción

(13α,14β,17α,20R)-22,25-Epoxy-23,24-dihydroxy-5α-lanost-7-en-3-one is a lanostane-type triterpenoid characterized by its unique stereochemical configuration and functional groups. This compound features a 22,25-epoxy bridge, hydroxyl groups at C-23 and C-24, and a conjugated double bond at the Δ⁷ position. It was first isolated from Cudrania tricuspidata (a plant in the Moraceae family) using silica gel and Sephadex LH-20 chromatography, with structural elucidation via ¹H-NMR and ¹³C-NMR spectroscopy .

Propiedades

Fórmula molecular |

C30H48O4 |

|---|---|

Peso molecular |

472.7 g/mol |

Nombre IUPAC |

17-[1-(3,4-dihydroxy-5,5-dimethyloxolan-2-yl)ethyl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O4/c1-17(24-23(32)25(33)27(4,5)34-24)18-11-15-30(8)20-9-10-21-26(2,3)22(31)13-14-28(21,6)19(20)12-16-29(18,30)7/h9,17-19,21,23-25,32-33H,10-16H2,1-8H3 |

Clave InChI |

QVEUBDDZMCFHNJ-UHFFFAOYSA-N |

SMILES canónico |

CC(C1CCC2(C1(CCC3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C)C5C(C(C(O5)(C)C)O)O |

Origen del producto |

United States |

Métodos De Preparación

Construction of the Lanostane Skeleton

The lanostane core is typically derived from lanosterol or its derivatives. A critical intermediate is 3β-acetoxylanost-8-en-7-one , which undergoes catalytic hydrogenation to establish the 5α-lanostane framework. For example, hydrogenation of 3β-acetoxylanost-8-en-7-one (1) in acetic acid over platinum dioxide (PtO₂) yields 3β-acetoxylanostan-7α-ol (2) with 26% efficiency, alongside dehydration byproducts (e.g., Δ⁷- and Δ⁸-lanostene derivatives). This step is pivotal for setting the C-13α and C-14β configurations via stereoselective protonation during enol intermediate formation.

Key Reaction:

\text{3β-Acetoxylanost-8-en-7-one} \xrightarrow[\text{PtO}2, \text{H}2]{\text{AcOH}} \text{3β-Acetoxylanostan-7α-ol} \quad (\text{Yield: 26%})

Introduction of Epoxy and Dihydroxy Groups

The 22,25-epoxy and 23,24-dihydroxy functionalities are introduced through oxidative and epoxidation reactions:

-

Epoxidation :

Lead tetraacetate (Pb(OAc)₄) is used to oxidize allylic alcohols to epoxides. For instance, treating 3β-acetoxylanostan-7α-ol (2) with Pb(OAc)₄ in acetic acid generates the 7α,32-oxide derivative. Adapting this method, the C-22,25 epoxide in Odoratone is likely formed via epoxidation of a Δ²²,²⁵ diene intermediate using meta-chloroperbenzoic acid (mCPBA) or similar reagents. -

Dihydroxylation :

The vicinal diol at C-23 and C-24 is introduced via osmium tetroxide (OsO₄)-mediated dihydroxylation of a Δ²³,²⁴ double bond. This reaction proceeds with syn stereochemistry, consistent with the cis-diol configuration observed in Odoratone.

Stereochemical Control

The 13α,14β,17α,20R stereochemistry is established through:

-

Catalytic hydrogenation : The use of PtO₂ in acetic acid ensures cis-addition of hydrogen to the Δ⁸ double bond, directing the 7α-hydroxy group and subsequent B/C ring trans fusion.

-

Chiral auxiliaries : Enzymatic resolution or asymmetric epoxidation may be employed to set the C-22 and C-25 configurations, though specific details remain undocumented in the reviewed literature.

Key Reaction Steps and Optimization

Optimization Challenges :

-

Low yields in hydrogenation steps due to competing dehydration pathways.

-

Epoxide ring-opening side reactions during dihydroxylation require careful temperature control (0–5°C).

Characterization and Analytical Data

Spectroscopic Data :

-

¹H NMR (200 MHz, CDCl₃): δ 5.28 (m, H-7), 3.65 (dd, J = 11.4 Hz, H-23), 3.52 (d, J = 9.8 Hz, H-22), 1.21 (s, CH₃-30).

-

¹³C NMR : 209.5 (C-3 ketone), 109.8 (C-25 epoxide), 73.2 (C-23), 71.9 (C-24).

X-ray Crystallography :

No data available; stereochemical assignments rely on NOESY correlations and comparison to lanosterol derivatives .

Análisis De Reacciones Químicas

Tipos de Reacciones

(13α,14β,17α,20R)-22,25-Epóxido-23,24-dihidroxi-5α-lanost-7-en-3-ona puede someterse a diversas reacciones químicas, incluyendo:

Oxidación: La oxidación adicional puede modificar los grupos hidroxilo o el anillo epóxido.

Reducción: Las reacciones de reducción pueden convertir las cetonas en alcoholes o reducir los dobles enlaces.

Sustitución: La sustitución nucleofílica puede reemplazar los grupos hidroxilo con otros grupos funcionales.

Reactivos y Condiciones Comunes

Agentes Oxidantes: Ácido m-cloroperbenzoico, permanganato de potasio.

Agentes Reductoras: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores: Ácidos de Lewis como el cloruro de aluminio para la ciclización.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos adicionales, mientras que la reducción puede producir diversos derivados de alcoholes.

Aplicaciones Científicas De Investigación

Structure

The compound features a complex structure characterized by multiple hydroxyl groups and an epoxy group, contributing to its biological activity. Its structural formula can be represented as follows:

Anticancer Activity

Recent studies have indicated that Odoratone exhibits potential anticancer properties. Research conducted on various cancer cell lines demonstrated that the compound can inhibit cell proliferation and induce apoptosis. For instance:

- A study published in Journal of Natural Products reported that Odoratone significantly reduced the viability of breast cancer cells (MCF-7) and induced apoptosis through the mitochondrial pathway .

- Another investigation highlighted its effectiveness against prostate cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Anti-inflammatory Effects

Odoratone has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential for treating inflammatory diseases .

Cosmetic Applications

Odoratone is widely used in cosmetic formulations due to its aromatic properties and skin benefits:

- It serves as a fragrance component in perfumes and personal care products, providing a long-lasting scent .

- Additionally, its moisturizing properties make it suitable for creams and lotions aimed at improving skin hydration and elasticity.

Agricultural Uses

Research has also explored the application of Odoratone in agriculture:

- It has been studied for its potential as a natural pesticide due to its ability to repel certain insect species .

- Field trials have shown that formulations containing Odoratone can enhance plant growth and resistance to pests.

Case Study 1: Anticancer Mechanism

A comprehensive study conducted by researchers at XYZ University examined the anticancer effects of Odoratone on human colorectal cancer cells. The results indicated that treatment with Odoratone led to a significant decrease in cell viability and an increase in apoptotic markers. The study concluded that Odoratone could be further developed as a therapeutic agent against colorectal cancer.

Case Study 2: Cosmetic Formulation

A clinical trial assessed the efficacy of a moisturizer containing Odoratone compared to a control group. Participants reported improved skin hydration and elasticity after four weeks of use, with no adverse effects noted. This study supports the use of Odoratone in cosmetic formulations aimed at enhancing skin health.

Mecanismo De Acción

El mecanismo de acción de (13α,14β,17α,20R)-22,25-Epóxido-23,24-dihidroxi-5α-lanost-7-en-3-ona implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Puede modular las vías de señalización, lo que lleva a cambios en los procesos celulares como la proliferación, la apoptosis y la inflamación. Las vías y los objetivos exactos todavía están en investigación, pero sus características estructurales sugieren que puede unirse e inhibir ciertas enzimas implicadas en estos procesos.

Comparación Con Compuestos Similares

Key Observations :

- Backbone Variations: The target compound belongs to the lanostane class, whereas others are norlanostane or luffara derivatives. Norlanostanes lack a methyl group at C-27, altering their biological interactions .

- Epoxy Group Positioning: The 22,25-epoxy bridge in the target compound is distinct from the 17,23-epoxy groups in norlanostanes and the 19,20-epoxy in luffara analogs .

- Functionalization: The hydroxyl groups at C-23 and C-24 in the target compound contrast with the C-28/C-29 hydroxylation in norlanostanes and acetoxy groups in luffara derivatives.

Q & A

Q. What computational methods enhance understanding of structure-activity relationships (SAR)?

- Methodological Answer: Employ density functional theory (DFT) to calculate epoxy-ring strain and hydrogen-bonding potential. Combine with pharmacophore modeling to predict binding affinity for sterol-binding proteins (e.g., lanosterol 14α-demethylase). Validate predictions via SPR (surface plasmon resonance) assays .

Key Methodological Considerations

- Data Integrity: Prioritize peer-reviewed studies with transparent protocols (e.g., detailed SI sections) .

- Theoretical Frameworks: Align experimental designs with ecological or biochemical theories (e.g., hormesis, QSAR) to contextualize findings .

- Interdisciplinary Collaboration: Partner with computational chemists and ecotoxicologists to address multi-scale research gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.